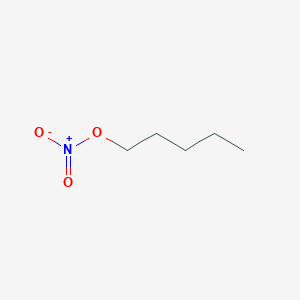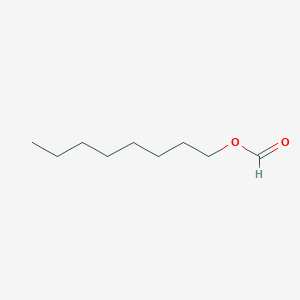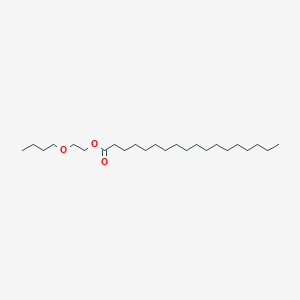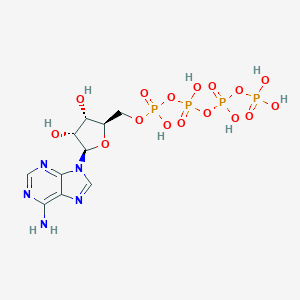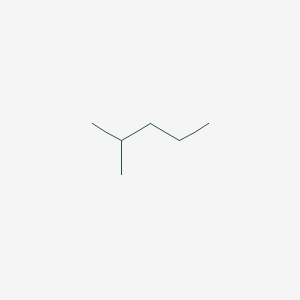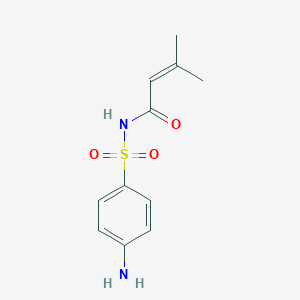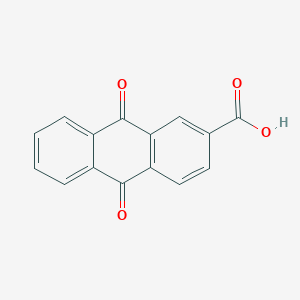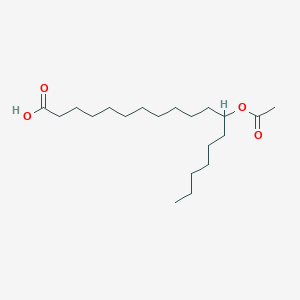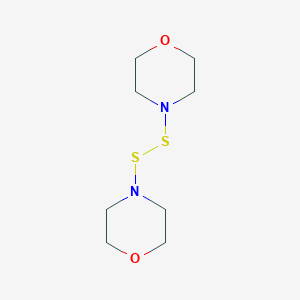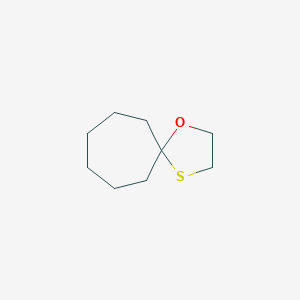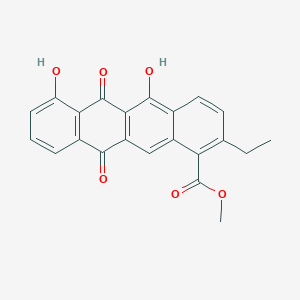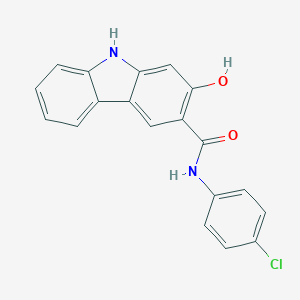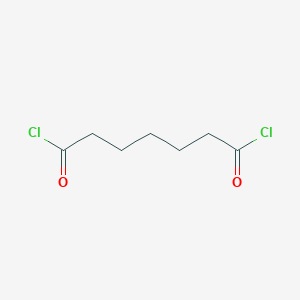
Pimeloyl chloride
概要
説明
作用機序
Target of Action
Pimeloyl chloride, also known as Heptanedioyl dichloride, is a di-acyl chloride . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds that contain nucleophilic functional groups, such as amines and alcohols, which react with the acyl chloride functional group to form amides and esters, respectively.
Mode of Action
This compound reacts with nucleophiles via an acylation mechanism. The nucleophile attacks the carbonyl carbon of the acyl chloride group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a chloride ion and forming a new carbon-nitrogen or carbon-oxygen bond .
Biochemical Pathways
This compound has been used in the preparation of various biochemical compounds. For instance, it has been used in the synthesis of bis-acylureas through a coupling reaction with ureas . It has also been used in the preparation of triacetyl-15-pimelate-nivalenol, which is required for the production of an antibody against nivalenol tetraacetate . Furthermore, it has been used in the synthesis of macrocyclic tetralactones via condensation with stannoxane .
In the context of biotin synthesis, this compound is involved in the BioC-BioH pathway, playing a key role in the formation of the biotin precursor pimeloyl-ACP .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through acylation reactions. These reactions can lead to the synthesis of a wide variety of biochemical compounds, including those mentioned above .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions with this compound. Additionally, the pH of the environment can influence the reactivity of this compound, as can the presence of other reactive species .
生化学分析
Biochemical Properties
Pimeloyl chloride is used in the preparation of various biochemical compounds
Cellular Effects
As a di-acyl chloride, it is likely to participate in acylation reactions within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reagent in organic synthesis It can react with various biomolecules to form acylated products
Metabolic Pathways
This compound is involved in the synthesis of biotin, a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is a precursor in the BioCH pathway for biotin synthesis .
準備方法
Pimeloyl chloride can be synthesized through the reaction of heptanedioic acid with thionyl chloride or oxalyl chloride. The reaction typically involves dissolving heptanedioic acid in a suitable solvent such as dichloromethane, followed by the addition of thionyl chloride or oxalyl chloride under an inert atmosphere. The mixture is then refluxed, and the excess reagent is removed by distillation under reduced pressure .
化学反応の分析
Pimeloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form heptanedioic acid and hydrochloric acid.
Reduction: It can be reduced to heptanediol using reducing agents like lithium aluminum hydride.
科学的研究の応用
Pimeloyl chloride is used in several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials such as hydrogels and nanocomposites
類似化合物との比較
Pimeloyl chloride is similar to other acyl chlorides such as adipoyl chloride and sebacoyl chloride. its unique seven-carbon chain length distinguishes it from these compounds, which have six and ten carbon atoms, respectively. This difference in chain length can influence the physical properties and reactivity of the compound .
特性
IUPAC Name |
heptanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c8-6(10)4-2-1-3-5-7(9)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMBOHJGMDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059721 | |
| Record name | Pimeloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-79-0 | |
| Record name | Heptanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanedioyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pimeloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanedioyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTANEDIOYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTY2DS4AQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Pimeloyl chloride in chemical synthesis?
A1: this compound, also known as Heptanedioyl dichloride, serves as a valuable building block in organic synthesis, particularly in the creation of polymers and heterocyclic compounds. For example, it acts as a monomer in the synthesis of polythiolactones. [] Research indicates that the reaction of this compound with 1,3,2-dithiastannolane allows for the determination of effective molarities for the formation of cyclic polythiolactones with varying degrees of polymerization. [] Additionally, this compound is employed in the synthesis of 2,3-dihydro-1,3-oxazin-4-ones through a cascade annulation reaction with imines in the presence of organic bases. []
Q2: How does the chain length of diacyl dichlorides, such as this compound, influence annuloselectivity in reactions with imines?
A2: Studies reveal that the chain length of diacyl dichlorides significantly impacts annuloselectivity, dictating whether [2+2] or cascade annulations occur with imines. [] Specifically, this compound, with its seven-carbon chain, favors the formation of six-membered cyclic α-oxoketenes via chloride-assisted cyclization. These intermediates then undergo [4+2] annulations with imines, leading to 2,3-dihydro-1,3-oxazin-4-ones. [] This preference arises from the energetic favorability of the six-membered cyclic α-oxoketene formation compared to direct Staudinger cycloaddition. [] In contrast, shorter or longer diacyl dichlorides may exhibit altered annuloselectivity due to the different energetic landscapes associated with their respective cyclic α-oxoketene intermediates. []
Q3: Can this compound be used in the development of materials for drug delivery?
A3: While not directly used as a drug delivery vehicle, this compound can act as a precursor for synthesizing such materials. For instance, it serves as a monomer in the synthesis of cationic poly(alkylamidoamine)s (PAAA) containing lipophilic methylene linkers. [] These PAAAs demonstrate potential as non-viral vectors for plasmid DNA (pDNA) delivery, exhibiting efficient complexation with pDNA and promoting transgene expression in various cell lines. [] The incorporation of this compound, with its seven-carbon methylene linker, into the PAAA structure allows for the fine-tuning of polymer lipophilicity, ultimately influencing its interaction with cell membranes and transfection efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



